molecular formula C15H21ClN2O3S B009911 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride CAS No. 106086-23-1

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride

Cat. No. B009911
M. Wt: 344.9 g/mol
InChI Key: XRELFAGRJLWRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPARγ stands for Peroxisome proliferator-activated receptor gamma, which is a type of nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Mechanism Of Action

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist works by binding to and activating 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which are found in various tissues throughout the body, including adipose tissue, liver, and skeletal muscle. Once activated, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors regulate the expression of genes involved in glucose and lipid metabolism, inflammation, and cell growth and differentiation.

Biochemical And Physiological Effects

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has a number of biochemical and physiological effects, including improving insulin sensitivity, reducing inflammation, and promoting lipid metabolism. It has also been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in lab experiments is its specificity for 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ receptors, which allows for targeted modulation of gene expression. However, one of the limitations is that 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can have off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are a number of future directions for research on 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist, including investigating its potential therapeutic applications in a variety of diseases, exploring its mechanisms of action, and developing more specific and potent agonists. In addition, there is growing interest in the use of 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist in combination with other drugs to enhance therapeutic efficacy.

Synthesis Methods

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and combinatorial chemistry. One of the most commonly used methods involves the reaction of 2-phenyl-4-thiazolidinone with bromoacetic acid methyl ester in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 4-aminobutanoic acid and a coupling reagent such as N,N'-dicyclohexylcarbodiimide to yield the final product.

Scientific Research Applications

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and promote lipid metabolism. In addition, 4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochlorideγ agonist has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

106086-23-1

Product Name

4-(((2-Phenyl-4-thiazolidinyl)carbonyl)amino)butanoic acid methyl ester monohydrochloride

Molecular Formula

C15H21ClN2O3S

Molecular Weight

344.9 g/mol

IUPAC Name

methyl 4-[(2-phenyl-1,3-thiazolidine-4-carbonyl)amino]butanoate;hydrochloride

InChI

InChI=1S/C15H20N2O3S.ClH/c1-20-13(18)8-5-9-16-14(19)12-10-21-15(17-12)11-6-3-2-4-7-11;/h2-4,6-7,12,15,17H,5,8-10H2,1H3,(H,16,19);1H

InChI Key

XRELFAGRJLWRIF-UHFFFAOYSA-N

SMILES

COC(=O)CCCNC(=O)C1CSC(N1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)CCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2.[Cl-]

synonyms

methyl 4-[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]butano ate chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.